molecular formula C15H14ClNO2 B5434860 N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Cat. No.: B5434860
M. Wt: 275.73 g/mol
InChI Key: CQGCYHNZIMMTOE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, which is attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-2-methylbenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-methylbenzamide.

    Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-2-methylbenzamide derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGCYHNZIMMTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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